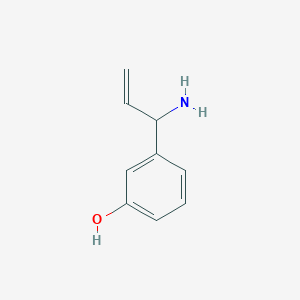

3-(1-Aminoprop-2-EN-1-YL)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-(1-aminoprop-2-enyl)phenol |

InChI |

InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2 |

InChI Key |

YJPWRKWXAYIBSV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC(=CC=C1)O)N |

Origin of Product |

United States |

Historical Perspectives in Organic Synthesis and Chemical Investigation of Analogs

The investigation of compounds related to 3-(1-Aminoprop-2-en-1-yl)phenol has a rich history rooted in the development of synthetic organic chemistry and pharmacology.

The study of simple aminophenol derivatives dates back to the late 19th century with the introduction of the first synthetic analgesics. Acetanilide, introduced in 1886, and its successor phenacetin (B1679774) (1887), derived from p-aminophenol, were early examples of this class of drugs. pharmacy180.com Although toxicity issues led to the decline of these specific compounds, their development spurred further research, culminating in the introduction of acetaminophen (B1664979) (paracetamol) in 1893, which remains a cornerstone of pain and fever management today. pharmacy180.com In the mid-20th century, new derivatives of aminophenols were explored for applications beyond medicine, such as in photographic developers, where they were valued for their improved solubility and performance. google.com

The synthesis of allylamines has also been a subject of extensive research. Traditional methods often involved hazardous reagents and suffered from side reactions. nih.gov The development of transition-metal-catalyzed reactions, such as the Tsuji-Trost reaction, provided a more robust and flexible way to form the carbon-nitrogen bond in allylic systems. nih.gov Other synthetic strategies, including the modified Gabriel synthesis and the Overman rearrangement, have been developed to produce isomerically pure allylic amines, which are crucial for their application as pharmaceuticals and fine chemicals. nih.govorganic-chemistry.org More recently, biocatalytic systems using enzymes like reductive aminases have been developed for the sustainable N-allylation of amines. nih.gov

The synthesis of highly substituted phenols has also been a long-standing challenge, with classic methods like Friedel-Crafts alkylations often providing limited regiochemical control. oregonstate.edu Modern organic chemistry has introduced advanced catalytic methods, such as the rhodium-catalyzed amination of phenols, to directly form anilines in a redox-neutral and atom-economical manner. organic-chemistry.org These historical and ongoing developments in synthetic methodology provide the essential toolbox for the deliberate construction and investigation of complex molecules like this compound and its analogs.

Significance in Contemporary Chemical and Biological Research Fields

Chemo- and Regioselective Synthesis Approaches for the this compound Scaffold

The synthesis of this compound requires precise control over chemoselectivity and regioselectivity to ensure the desired connectivity of the atoms. The presence of multiple reactive sites—the phenolic hydroxyl group, the allylic position, and the double bond—necessitates synthetic methods that can selectively target the desired position for amination.

A significant challenge in the synthesis of allylic amines is the control of regioselectivity, as nucleophilic attack can occur at either the α or γ position of the allylic system. Molybdenum-catalyzed allylic amination of tertiary allylic carbonates has emerged as a robust method for achieving high regioselectivity. nih.govresearchgate.net This approach, which can be performed in green solvents like ethanol, consistently delivers α,α-disubstituted allylic amines with complete regioselectivity. nih.govresearchgate.netacs.org The use of a molybdenum catalyst allows for the selective formation of the branched product, which is a key feature for the synthesis of the target molecule. researchgate.net

Palladium catalysis also offers powerful tools for controlling regioselectivity in allylic amination. rsc.org The outcome of palladium-catalyzed allylic substitution is often dependent on the nature of the ligands, the solvent, and the nucleophile. For instance, the direct use of allylic alcohols in a palladium-catalyzed reaction can lead to the formation of linear allylic amines under mild conditions. rsc.org Furthermore, iridium catalysts have been shown to favor the formation of branched allylic amines with high selectivity. organic-chemistry.org

The chemoselectivity of the amination reaction is another critical aspect. The phenolic hydroxyl group in the precursor to this compound would likely require protection to prevent its reaction with the aminating agent or the catalyst. Alternatively, the development of chemoselective catalysts that can differentiate between the allylic alcohol and the phenol (B47542) is a highly desirable goal.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The carbon atom bearing the amino group in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of stereoselective synthetic methods a critical endeavor.

Catalytic asymmetric allylic amination is a powerful strategy for the enantioselective synthesis of chiral allylic amines. acsgcipr.org This approach typically involves the use of a transition metal catalyst, such as palladium, rhodium, or iridium, in combination with a chiral ligand. acsgcipr.orgtandfonline.comdntb.gov.ua The chiral ligand coordinates to the metal center and creates a chiral environment that directs the approach of the nucleophile to one face of the allylic substrate, leading to the preferential formation of one enantiomer.

A wide variety of chiral ligands have been developed for asymmetric allylic amination, including those based on phosphines, oxazolines, and other nitrogen- and phosphorus-containing scaffolds. dntb.gov.uaresearcher.life The choice of ligand is crucial for achieving high enantioselectivity and can be tuned for specific substrates and nucleophiles. dntb.gov.ua For example, the use of PHOX (phosphinooxazoline) ligands in palladium-catalyzed asymmetric allylic amination has been shown to be highly effective. dntb.gov.ua

In addition to catalytic methods, stereoselective synthesis can also be achieved through the use of chiral starting materials or chiral auxiliaries. acs.org For instance, a chiral allylic alcohol could be converted to the corresponding amine with retention or inversion of configuration, depending on the reaction mechanism.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. acs.org The application of these principles to the synthesis of this compound can significantly reduce its environmental impact.

A key aspect of green chemistry is the use of non-toxic and renewable solvents. Molybdenum-catalyzed allylic amination has been successfully performed in ethanol, a green solvent, with high efficiency. nih.govresearchgate.netacs.org Water is another environmentally friendly solvent that has been explored for allylic amination reactions. organic-chemistry.org

Catalysis is a cornerstone of green chemistry, as it allows for the use of small amounts of a substance to accelerate a reaction, thus reducing waste. acsgcipr.org The development of highly active and recyclable catalysts is a major focus of research. For example, some molybdenum-based catalysts for allylic amination can be recovered and reused multiple times without significant loss of activity. nih.govresearchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important green chemistry metric. Reactions with high atom economy, such as addition reactions, are preferred over those that generate stoichiometric amounts of byproducts. The direct amination of allylic alcohols, for instance, is more atom-economical than methods that require the pre-functionalization of the alcohol. rsc.org

Catalytic Strategies for the Construction of the this compound Framework

A variety of transition metal catalysts have been developed for the synthesis of allylic amines, each with its own unique reactivity and selectivity. The choice of catalyst is critical for achieving the desired outcome in the synthesis of this compound.

Molybdenum Catalysis: Molybdenum-catalyzed allylic amination has emerged as a powerful tool for the regioselective synthesis of branched allylic amines. nih.govresearchgate.netacs.org These reactions are often performed under mild conditions and in green solvents, making them an attractive option for sustainable synthesis. nih.govresearchgate.net

Palladium Catalysis: Palladium is one of the most widely used metals for catalytic allylic amination. rsc.orgorganic-chemistry.orgacsgcipr.org Palladium catalysts are highly versatile and can be used to synthesize a wide range of allylic amines with high efficiency. The regioselectivity and stereoselectivity of palladium-catalyzed reactions can be controlled by the choice of ligands and reaction conditions. researcher.lifenih.gov

Rhodium Catalysis: Rhodium catalysts have also been employed in allylic amination reactions, often providing complementary selectivity to palladium catalysts. tandfonline.com Rhodium-catalyzed reactions can be highly enantioselective when used with appropriate chiral ligands. tandfonline.com

Copper Catalysis: Copper-catalyzed allylic amination offers a cost-effective alternative to methods based on precious metals. acs.org Copper catalysts can be used to perform allylic amination under mild conditions with a variety of nitrogen sources. acs.org

Iron Catalysis: Iron, an earth-abundant and non-toxic metal, is an attractive catalyst for green and sustainable chemistry. Iron-catalyzed allylic amination has been reported, offering a promising avenue for the development of more environmentally friendly synthetic methods. rsc.org

Table 1: Comparison of Catalytic Systems for Allylic Amination

| Catalyst System | Key Advantages | Key Disadvantages | Relevant Findings |

|---|---|---|---|

| Molybdenum | High regioselectivity for branched products, use of green solvents. nih.govresearchgate.netacs.org | May require specific substrates like allylic carbonates. | Catalyst can be recycled multiple times. nih.govresearchgate.net |

| Palladium | High versatility, well-established for asymmetric synthesis. acsgcipr.orgnih.gov | Can have issues with regioselectivity, cost of the metal. | Direct use of allylic alcohols is possible. rsc.org |

| Rhodium | Complementary selectivity to palladium, high enantioselectivity. tandfonline.com | Cost of the metal. | Effective for the synthesis of functionalized biological candidates. tandfonline.com |

| Copper | Low cost, mild reaction conditions. acs.org | May require specific oxidants. | Suitable for a range of nitrogen sources. acs.org |

| Iron | Earth-abundant, low toxicity. rsc.org | May require specific reaction conditions (e.g., CO atmosphere). | Can utilize nitroaromatics as the amine source. rsc.org |

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

The optimization of reaction conditions is a crucial step in the development of any synthetic process to maximize the yield and purity of the desired product while minimizing waste and cost. For the synthesis of this compound, several parameters would need to be carefully optimized.

Catalyst Loading: The amount of catalyst used can have a significant impact on the reaction rate and yield. While a higher catalyst loading may lead to a faster reaction, it also increases the cost and the amount of metal waste. Optimization studies aim to find the lowest possible catalyst loading that still provides an acceptable yield in a reasonable timeframe. nih.gov

Temperature: The reaction temperature can affect the reaction rate, selectivity, and catalyst stability. Higher temperatures generally lead to faster reactions but can also promote side reactions or catalyst decomposition. The optimal temperature is a balance between these factors.

Solvent: The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction mechanism and selectivity. The polarity of the solvent can be particularly important in allylic amination reactions. organic-chemistry.org

Leaving Group: In many allylic amination reactions, the substrate contains a leaving group, such as a carbonate, acetate (B1210297), or phosphate (B84403). The nature of the leaving group can affect the rate of the reaction and the regioselectivity.

Table 2: Illustrative Optimization of Allylic Amination Conditions

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | Xantphos | Benzene (B151609) | RT | 4 | nih.gov |

| 2 | Mo(CO)₆ (5) | Phenyl-phenanthroline | Ethanol | 60 | High | organic-chemistry.org |

| 3 | [RhCl(ethylene)₂]₂ (1) | P(OPh)₃ | THF | 40 | Excellent | tandfonline.com |

These examples from the literature demonstrate that a systematic variation of reaction parameters is essential to identify the optimal conditions for a specific transformation.

Spectroscopic and Crystallographic Data for this compound Remains Elusive

A comprehensive search for spectroscopic and crystallographic data on the chemical compound this compound has yielded no specific experimental results for this molecule. Detailed analytical data, which would be essential for a thorough structural elucidation as outlined in the user's request, does not appear to be publicly available in the searched scientific literature.

While information on related compounds is accessible, it is crucial to note that these are distinct molecules with different structural features. Therefore, their spectroscopic and crystallographic properties cannot be directly extrapolated to this compound.

Challenges in Data Acquisition

The absence of specific data for this compound highlights a common challenge in chemical research where not all synthesized or theoretically possible compounds have been fully characterized and documented. The requested detailed analysis, including advanced NMR, high-resolution mass spectrometry, IR, Raman, X-ray crystallography, and chiroptical spectroscopy, requires dedicated synthesis and study of the compound.

Information on Related Compounds

To provide some context within the broader class of aminophenols, data for structurally similar but distinct molecules are available. It is imperative to reiterate that the following information does not pertain to this compound.

For instance, information is available for 3-Amino-2-methylphenol . chemicalbook.com This compound differs by the presence of a methyl group on the benzene ring and a saturated aminoethyl group. Similarly, data exists for 3-(1-Aminoprop-2-yn-1-yl)phenol , which contains an alkyne (carbon-carbon triple bond) instead of an alkene (carbon-carbon double bond) in the side chain. bldpharm.com

A search also revealed crystallographic data for 3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol , which has a hydroxyl group instead of an amino group and a phenyl substituent on the propene chain. nih.govresearchgate.net Furthermore, PubChem contains an entry for an isomer, 3-[(Z)-3-aminoprop-1-enyl]phenol , where the amino group is at a different position on the propene chain. nih.gov

These examples from the scientific literature underscore the specificity of spectroscopic and crystallographic data to the precise molecular structure. Even minor variations in functional groups or their positions can lead to significant differences in the observed spectral and crystallographic properties.

Due to the lack of specific research findings for this compound, it is not possible to construct the detailed scientific article as requested. The generation of such an article would necessitate experimental data that is not currently available in the public domain.

Theoretical and Computational Chemistry of 3 1 Aminoprop 2 En 1 Yl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 3-(1-Aminoprop-2-en-1-yl)phenol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These calculations provide a detailed picture of the molecule's electron distribution and its propensity to engage in chemical reactions.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring and the allylic system, suggesting these regions are susceptible to nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 7.56 |

| Electronegativity (χ) | 4.76 |

| Chemical Hardness (η) | 3.78 |

| Global Electrophilicity Index (ω) | 2.99 |

Conformational Analysis and Potential Energy Surfaces of this compound Isomers

The conformational flexibility of this compound, arising from the rotation around its single bonds, is critical to its biological activity and chemical behavior. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Potential energy surfaces (PES) are generated by systematically varying the dihedral angles of the rotatable bonds and calculating the corresponding energy at each point. This allows for the identification of local and global energy minima, which correspond to the stable conformations of the molecule.

For this compound, key rotations include the bond connecting the aminopropenyl group to the phenol ring and the bonds within the aminopropenyl side chain. The relative orientations of the amino group, the vinyl group, and the phenol ring define the different conformers. The stability of these conformers is influenced by intramolecular hydrogen bonding between the phenolic hydroxyl group and the amino group, as well as steric hindrance between the substituents.

Molecular Docking and Dynamics Simulations for Investigating this compound Interactions with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for exploring the interactions of this compound with biological targets such as enzymes and receptors.

Molecular docking predicts the preferred binding orientation of the molecule within the active site of a protein. This is achieved by sampling a large number of possible conformations and orientations and scoring them based on their binding affinity. The scoring functions typically account for intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. For this compound, the phenolic hydroxyl group and the amino group are key pharmacophoric features that can form hydrogen bonds with amino acid residues in the binding pocket.

MD simulations provide a dynamic view of the binding process and the stability of the ligand-protein complex over time. By simulating the movements of all atoms in the system, MD can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores.

Prediction of Spectroscopic Parameters of this compound via Computational Methods

Computational methods can accurately predict various spectroscopic parameters of this compound, aiding in its characterization and identification.

Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted spectra can be compared with experimental data to confirm the molecular structure.

The vibrational frequencies of the molecule can be calculated using methods like DFT. The resulting theoretical infrared (IR) and Raman spectra can be used to assign the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational modes include the O-H and N-H stretching of the phenol and amino groups, respectively, as well as the C=C stretching of the aromatic ring and the vinyl group.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus, the theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for the structural elucidation of novel compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis | λmax | 275 nm |

| IR | O-H Stretch | 3600 cm⁻¹ |

| IR | N-H Stretch | 3400 cm⁻¹ |

| ¹H NMR | Phenolic H | 9.5 ppm |

| ¹³C NMR | Aromatic C | 115-158 ppm |

Elucidation of Reaction Mechanisms Involving this compound through Computational Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway and locating the transition state (TS), the energy barrier (activation energy) and the feasibility of a proposed mechanism can be determined.

Transition state theory, combined with quantum chemical calculations, allows for the calculation of reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes during the reaction. For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the amino or vinyl groups, computational analysis can identify the most favorable reaction pathways.

For example, in an electrophilic aromatic substitution reaction, calculations can determine whether the substitution occurs preferentially at the ortho, meta, or para positions relative to the hydroxyl and aminopropenyl substituents by comparing the activation energies for each pathway. This level of detail is often difficult to obtain through experimental means alone.

Chemical Reactivity and Derivatization of 3 1 Aminoprop 2 En 1 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring of 3-(1-Aminoprop-2-en-1-yl)phenol

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the hydroxyl (-OH) and the 1-aminoprop-2-en-1-yl groups. Both substituents are activating and ortho-, para-directing. The hydroxyl group is a powerful activating group, donating electron density to the aromatic ring through resonance. The amino group, situated on the allylic side chain, also exerts an activating effect, albeit moderated by its distance from the ring.

The directing effects of these two groups are synergistic. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The 1-aminoprop-2-en-1-yl group is at the meta position (position 3), and it also directs to its ortho and para positions (positions 2, 4, and a second ortho position). Therefore, positions 2, 4, and 6 are all electronically enriched and are the primary sites for electrophilic attack.

Common electrophilic aromatic substitution reactions that could be performed on this scaffold include:

Halogenation: The reaction with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent would likely proceed without a Lewis acid catalyst due to the highly activated nature of the ring, leading to poly-substitution if the stoichiometry is not carefully controlled.

Nitration: The use of dilute nitric acid would be necessary to avoid oxidation of the phenol (B47542) and amine functionalities. The reaction is expected to yield a mixture of nitro-substituted products. byjus.com

Sulfonation: Fuming sulfuric acid would lead to the introduction of a sulfonic acid (-SO₃H) group, primarily at the less sterically hindered positions. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions may be complicated by the fact that the amino and hydroxyl groups can coordinate with the Lewis acid catalyst, deactivating the ring. byjus.com Protection of these functional groups would likely be required for successful alkylation or acylation. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, CCl₄ | 2,4,6-Tribromo-3-(1-aminoprop-2-en-1-yl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-3-(1-aminoprop-2-en-1-yl)phenol and 4-Nitro-3-(1-aminoprop-2-en-1-yl)phenol |

| Sulfonation | Fuming H₂SO₄ | 4-(1-Aminoprop-2-en-1-yl)-2-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (with protected amine/phenol) | 1-(5-(1-Aminoprop-2-en-1-yl)-2-hydroxyphenyl)ethan-1-one |

Reactions Involving the Amino Group of this compound: Acylation, Alkylation, and Salt Formation

The primary amino group in this compound is a key site for nucleophilic reactions. Its reactivity is typical of a primary amine, allowing for a wide range of derivatizations.

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is often used as a protecting strategy for the amino group to prevent its interference in other reactions, for example, during electrophilic aromatic substitution on the phenolic ring. libretexts.org

Alkylation: The amino group can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Salt Formation: As a basic functional group, the amine readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. This is a straightforward reaction that can be used for purification or to modify the solubility of the compound.

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent | Product Type |

| Acylation | Acetic Anhydride (B1165640) | N-(1-(3-hydroxyphenyl)prop-2-en-1-yl)acetamide |

| Alkylation | Methyl Iodide | 3-(1-(Methylamino)prop-2-en-1-yl)phenol |

| Salt Formation | Hydrochloric Acid | 1-(3-Hydroxyphenyl)prop-2-en-1-aminium chloride |

Reactions at the Alkenyl Moiety of this compound: Hydrogenation, Halogenation, and Epoxidation

The terminal double bond of the allyl group is susceptible to a variety of addition reactions, providing a route to saturate the side chain or introduce new functional groups.

Hydrogenation: Catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst, will reduce the double bond to a single bond, converting the prop-2-en-1-yl group into a propyl group. This transformation can be achieved selectively without affecting the aromatic ring under mild conditions.

Halogenation: The addition of halogens like bromine or chlorine across the double bond will proceed readily to form a dihalo-substituted propyl side chain. This reaction is a classic test for unsaturation.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functional groups.

Table 3: Key Reactions of the Alkenyl Group

| Reaction Type | Reagent | Product Structure |

| Hydrogenation | H₂, Pd/C | 3-(1-Aminopropyl)phenol |

| Bromination | Br₂ | 3-(1-Amino-2,3-dibromopropyl)phenol |

| Epoxidation | m-CPBA | 3-(1-Amino-2-(oxiran-2-yl)ethyl)phenol |

Formation of Heterocyclic Derivatives Incorporating the this compound Scaffold

The presence of multiple functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The combination of the amino and hydroxyl groups, along with the reactive alkenyl side chain, allows for a range of cyclization strategies.

For instance, the reaction of the amino group with a suitable bifunctional electrophile can lead to the formation of nitrogen-containing heterocycles. Similarly, the phenolic hydroxyl group can participate in cyclization reactions to form oxygen-containing rings. The alkenyl group can also be involved in cyclization reactions, such as intramolecular Heck reactions or ring-closing metathesis, to form carbocyclic or heterocyclic rings.

Examples of potential heterocyclic systems that could be synthesized include:

Benzoxazines: Reaction with an aldehyde could lead to the formation of a benzoxazine (B1645224) ring through condensation with the amino and hydroxyl groups.

Quinolines: A Skraup or Doebner-von Miller reaction, involving the reaction of the aminophenol with α,β-unsaturated carbonyl compounds, could yield substituted quinolines.

Indoles: While less direct, intramolecular cyclization strategies involving the allylic group could potentially be devised to form indole (B1671886) or related heterocyclic systems.

Multi-component Reactions and Complex Adduct Formation with this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgwikipedia.org The trifunctional nature of this compound makes it an ideal candidate for participation in such reactions.

For example, it could participate in a Ugi or Passerini-type reaction . In a Ugi four-component reaction, the amine could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. nih.gov

The molecule could also be a substrate in Povarov-type reactions , which are formal [4+2] cycloadditions between an aniline (B41778) (in this case, the aminophenol), an aldehyde, and an activated alkene to produce tetrahydroquinolines.

Furthermore, the combination of the phenol and amine functionalities allows for its use in the synthesis of complex ligands for coordination chemistry. The ability to chelate metal ions through the nitrogen and oxygen atoms can be exploited to create novel catalysts or materials with interesting electronic and magnetic properties.

Structure Activity Relationship Sar Studies of 3 1 Aminoprop 2 En 1 Yl Phenol and Its Analogs

Systematic Modification of the Phenolic Hydroxyl Group in 3-(1-Aminoprop-2-en-1-yl)phenol and its Impact on Biological Activity

Research on related phenolic compounds has shown that the presence and position of a hydroxyl group are often crucial for activity. For instance, in many classes of biologically active phenols, the hydroxyl group acts as a hydrogen bond donor, interacting with specific residues in the target protein. Masking this hydroxyl group through methylation to form an ether or acylation to form an ester can either diminish or in some cases, enhance activity, depending on the specific biological target. A decrease in activity upon modification often suggests a direct role of the hydroxyl group in binding. Conversely, an increase in activity might be attributed to improved membrane permeability or altered metabolic stability.

The position of the hydroxyl group on the phenyl ring is also a critical determinant of activity. Studies on various aminophenol derivatives have demonstrated that the relative positions of the amino and hydroxyl groups can significantly impact their biological effects. In the case of this compound, the meta relationship between the hydroxyl and the aminopropenyl side chain is a defining feature.

| Modification of Phenolic -OH | Predicted Impact on Biological Activity | Rationale |

| O-Methylation (Ether formation) | Likely decrease in activity | Blocks hydrogen bonding capability of the phenolic hydroxyl group. |

| O-Acetylation (Ester formation) | Potential for prodrug strategy; activity may depend on in vivo hydrolysis. | Ester may improve bioavailability, with the active form released upon metabolic cleavage. |

| Replacement with -SH (Thiophenol) | Altered electronic and hydrogen bonding properties; unpredictable effect. | Thiol group has different acidity and hydrogen bonding characteristics compared to a hydroxyl group. |

| Replacement with -NH2 (Aminophenol) | Potential for altered receptor interactions and pharmacological profile. | Introduction of a basic group in place of an acidic one would significantly change the molecule's properties. |

Investigation of Substituent Effects on the Alkenyl Chain and Amine Functionality of this compound

The alkenyl chain and the primary amine functionality are pivotal components of the this compound structure, contributing to its conformational flexibility and basicity. Modifications to these parts of the molecule can have profound effects on its biological activity.

Alkenyl Chain Modifications: The double bond in the prop-2-en-1-yl chain introduces a degree of rigidity and specific stereochemistry. Saturation of this double bond to a propyl chain would increase conformational flexibility, which could either be beneficial or detrimental to binding affinity, depending on the target's active site topology. Introducing substituents on the alkenyl chain, such as a methyl group, could also influence activity through steric effects or by altering the electronic properties of the double bond.

Amine Functionality Modifications: The primary amine is a key basic center, likely involved in ionic interactions with acidic residues in a biological target. Conversion of the primary amine to a secondary or tertiary amine by N-alkylation can modulate its basicity and lipophilicity. Generally, increasing the steric bulk around the nitrogen atom can lead to a decrease in potency due to steric hindrance at the binding site. However, in some cases, specific N-substituents can introduce additional favorable interactions. N-acetylation to form an amide would neutralize the basicity of the amine, which can help to probe the importance of the positive charge for activity.

| Modification | Predicted Impact on Biological Activity | Rationale |

| Saturation of Alkenyl Chain | Altered conformational flexibility; potential loss of activity. | Removes the rigidity of the double bond, which may be crucial for optimal binding. |

| Methyl Substitution on Alkenyl Chain | Potential for steric hindrance or enhanced binding. | The effect would be highly dependent on the topology of the binding site. |

| N-Methylation (Secondary Amine) | May maintain or slightly decrease activity. | Modestly increases lipophilicity and slightly alters basicity. |

| N,N-Dimethylation (Tertiary Amine) | Likely to decrease activity. | Increased steric bulk may hinder binding. |

| N-Acetylation (Amide Formation) | Significant decrease or loss of activity. | Neutralizes the basicity of the amine, preventing ionic interactions. |

Stereochemical Influences on the Biological Activity Profiles of this compound Analogs

The presence of a chiral center at the C-1 position of the prop-2-en-1-yl chain means that this compound exists as a pair of enantiomers, (R)- and (S)-3-(1-aminoprop-2-en-1-yl)phenol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other.

The differential activity of enantiomers is often attributed to the three-point attachment model, where one enantiomer can achieve a more optimal binding orientation within the chiral active site of the target protein. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound and its analogs are crucial for understanding the stereochemical requirements for activity.

For many biologically active amines, one enantiomer is significantly more potent than the other. For example, in the case of many adrenergic agents, the (R)-enantiomer is the more active form. The determination of the absolute configuration of the more active enantiomer of this compound would provide valuable information about the topology of its binding site and guide the design of more potent and selective analogs.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Biological Activities of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical properties or calculated molecular descriptors with activity, QSAR models can be used to predict the activity of newly designed compounds and to gain insights into the molecular features that are important for activity.

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs with varying substituents on the phenyl ring, alkenyl chain, and amine functionality would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, including electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), and hydrophobic (e.g., logP) parameters.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A successful QSAR model for this compound derivatives could reveal, for example, that electron-withdrawing substituents on the phenyl ring enhance activity, or that there is an optimal range for the lipophilicity of the molecule. Such information is invaluable for prioritizing the synthesis of new analogs with a higher probability of being active.

Design and Synthesis of Novel Analogs of this compound for Enhanced Potency and Selectivity

The insights gained from SAR and QSAR studies provide a rational basis for the design and synthesis of novel analogs of this compound with improved biological properties. The goal of such a design process is typically to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Based on the general principles of SAR, several strategies can be envisioned for the design of new analogs:

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel interactions with the biological target and potentially improve selectivity.

Bioisosteric Replacement: Replacing the phenolic hydroxyl group or the primary amine with bioisosteres (functional groups with similar physicochemical properties) could fine-tune the electronic and steric properties of the molecule to enhance binding.

Conformational Constraint: Introducing cyclic structures or other rigidifying elements into the aminopropenyl side chain could lock the molecule into a more bioactive conformation, thereby increasing potency.

Fragment-Based Drug Design: Combining structural motifs from other known active compounds with the this compound scaffold could lead to the discovery of new classes of potent molecules.

The synthesis of these designed analogs would typically involve multi-step organic synthesis routes, followed by thorough purification and characterization. The subsequent biological evaluation of these new compounds would then feed back into the SAR and QSAR models, allowing for an iterative process of drug design and optimization.

Metabolic Transformations of 3 1 Aminoprop 2 En 1 Yl Phenol in Vitro and Non Human in Vivo

Identification of Metabolic Pathways for 3-(1-Aminoprop-2-EN-1-YL)phenol (e.g., Oxidation, Conjugation)

The biotransformation of xenobiotics like this compound generally proceeds through two main phases of metabolism: Phase I (functionalization) and Phase II (conjugation).

Phase I Reactions: For a molecule with a phenolic ring and an amino group, oxidation is a highly probable metabolic pathway. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Potential oxidative reactions could include hydroxylation of the aromatic ring or oxidation of the aminopropyl side chain.

Phase II Reactions: Following Phase I reactions, or for parent compounds with suitable functional groups, Phase II conjugation reactions occur. The phenolic hydroxyl group is a prime site for conjugation reactions such as glucuronidation and sulfation. The primary amine group can also be a target for N-acetylation or other conjugation pathways. These reactions increase the water solubility of the compound, facilitating its excretion. The biotransformation of phenolic acids, for example, often involves hydrolysis, decarboxylation, and reduction pathways. mdpi.com

Characterization of Major and Minor Metabolites of this compound Using Advanced Analytical Techniques

The identification and characterization of metabolites are typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone for metabolite profiling. springernature.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the structural elucidation of novel metabolites.

Without experimental data, the exact structures of major and minor metabolites of this compound remain speculative. However, based on its structure, likely major metabolites would include O-glucuronide and O-sulfate conjugates of the parent compound or its oxidized derivatives.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in the Biotransformation of this compound

Cytochrome P450 enzymes are central to the Phase I metabolism of a vast array of xenobiotics. nih.gov Specific CYP isozymes, such as those from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, are commonly involved in the metabolism of drugs and other foreign compounds. nih.gov The phenol (B47542) moiety in the structure suggests potential interaction with CYP enzymes. nih.gov

In addition to CYPs, other enzymes like flavin-containing monooxygenases (FMOs) could potentially be involved in the oxidation of the nitrogen atom. Phase II metabolism would be mediated by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and N-acetyltransferases (NATs).

In Vitro Hepatic Microsomal and Hepatocyte Stability Studies of this compound

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These assays typically use liver microsomes or hepatocytes. springernature.com

Hepatic Microsomal Stability: Liver microsomes are subcellular fractions that contain a high concentration of Phase I enzymes, particularly CYPs. evotec.comcreative-bioarray.com A microsomal stability assay would involve incubating this compound with liver microsomes and a cofactor like NADPH to initiate the metabolic reactions. creative-bioarray.comevotec.com The rate of disappearance of the parent compound over time would be measured by LC-MS/MS to determine its intrinsic clearance (CLint). evotec.comevotec.com

Hepatocyte Stability: Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic clearance. evotec.comthermofisher.com In a hepatocyte stability assay, the compound is incubated with cryopreserved or fresh hepatocytes, and its depletion is monitored over time. evotec.comthermofisher.com This allows for the assessment of both oxidative and conjugative metabolic pathways. evotec.com

Table 1: Representative Data from In Vitro Stability Assays (Hypothetical) This table is for illustrative purposes only, as no specific data exists for this compound.

| Test System | Parameter | Value |

|---|---|---|

| Human Liver Microsomes | Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | |

| Rat Hepatocytes | Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Data not available |

Non-Human In Vivo Metabolic Fate Studies of this compound in Animal Models

In vivo studies in animal models such as rats or mice are essential to understand the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME). epa.govplos.org Following administration of the compound, biological samples like plasma, urine, and feces would be collected over time.

Analysis of these samples would reveal the pharmacokinetic profile of the parent compound and its metabolites. nih.gov Such studies would identify the major circulating metabolites and the primary routes of elimination from the body. For phenolic compounds, rapid absorption and excretion are common. epa.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Phenol |

| 4-Nitrophenol |

| 2,4-Dinitrophenol |

| 3-Aminophenol |

| Carbon tetrachloride |

| Phenol red |

| Mitomycin C |

| p-Phenylenediamine |

| 1-Hydroxy-3-aminobenzene |

| Lovastatin |

| Clofibrate |

| 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone |

| 3-(4-Methylpiperazin-1-yl)-1-phenylpropanone |

Advanced Analytical Methodologies for 3 1 Aminoprop 2 En 1 Yl Phenol in Research

Chromatographic Techniques for Purity Assessment and Separation of 3-(1-Aminoprop-2-EN-1-YL)phenol (e.g., HPLC-UV, LC-MS, GC-MS)

Chromatographic methods are indispensable for the separation and purity assessment of organic compounds. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many aminophenols. A reversed-phase HPLC method would be the most common approach for this compound. A C18 or C8 column would likely provide good separation. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Gradient elution may be necessary to resolve the main peak from any impurities. nih.gov UV detection is well-suited for this compound due to the phenolic chromophore. The detection wavelength would likely be set around the absorption maximum of the phenol (B47542) ring, which for similar compounds is often in the 270-285 nm range. researchgate.netdocbrown.info For instance, a method developed for aminophenol isomers used a mobile phase of aqueous phosphate buffer (pH 4.85) and methanol (85:15 v/v) with detection at 285 nm. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly useful for identifying impurities and degradation products, even at trace levels. For this compound, an LC-MS method would likely employ electrospray ionization (ESI) in positive ion mode, as the amino group is readily protonated. nih.govshimadzu.com The mass spectrometer can be operated in either full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive quantification of the target analyte and known impurities. shimadzu.comsigmaaldrich.comresearchgate.net A study on various aromatic amines utilized an LC-MS/MS method with a biphenyl (B1667301) column and ESI in positive ion MRM mode, achieving excellent sensitivity with a linear dynamic range of 0.1-50 ng/mL for most analytes. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a high-resolution separation technique, but it often requires derivatization for polar and non-volatile compounds like aminophenols to increase their volatility and thermal stability. oup.comresearchgate.net A common derivatization approach involves silylation of the hydroxyl and amino groups. For example, a method for determining phenols and chlorophenols used trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) for derivatization prior to GC-MS analysis. researchgate.net Another approach for analyzing aminophenols in aqueous solutions involved a two-step derivatization with acetic anhydride (B1165640) followed by trifluoroacetic anhydride. oup.com While direct injection is sometimes possible for less polar analogs, derivatization is generally recommended for robust and reproducible analysis of aminophenols. irjet.net

Table 1: Exemplary Chromatographic Conditions for Analysis of Related Aminophenol Compounds

| Technique | Compound Type | Column | Mobile Phase/Carrier Gas | Detection | Reference |

| HPLC-UV | Aminophenol Isomers | Duet SCX/C18 | Aqueous phosphate buffer (pH 4.85):Methanol (85:15 v/v) | UV at 285 nm | researchgate.net |

| LC-MS/MS | Primary Aromatic Amines | Ultra Biphenyl (100 mm x 2.1 mm, 5 µm) | Gradient elution with ammonium (B1175870) acetate (B1210297) buffer and organic solvent | ESI (+) MRM | nih.govnih.gov |

| GC-MS | Aniline (B41778) and Aminophenols | Packed or Capillary Column | Helium | Electron Capture Detector (ECD) after derivatization | oup.com |

| GC-MS | Paracetamol and 4-Aminophenol (B1666318) | Rtx-624 (30 m x 0.32 mm) | Helium | Mass Spectrometry (Total Ion Current) | irjet.net |

Electrochemical Methods for Detection and Quantification of this compound

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the quantification of electroactive compounds. The phenol and amine moieties in this compound are both electrochemically active, making this class of techniques highly suitable for its analysis. Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are particularly relevant. nih.govufrrj.br

The core principle involves applying a potential to a working electrode and measuring the resulting current, which is proportional to the analyte's concentration. The oxidation of the phenolic hydroxyl group provides a distinct electrochemical signal. ufrrj.br To enhance sensitivity and selectivity, and to lower the overpotential required for oxidation, chemically modified electrodes are often employed. nih.govnih.govmdpi.com

For instance, electrodes modified with carbon nanotubes, conducting polymers like polypyrrole or polyaniline, or metal nanoparticles have been shown to significantly improve the detection of aminophenol and other phenolic compounds. nih.govnih.govtandfonline.comsciforum.net A study on 4-aminophenol utilized a flexible laser-induced graphene electrode modified with a multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composite. nih.gov This sensor demonstrated a low detection limit of 0.006 μM using SWV. nih.gov Similarly, a graphene-chitosan composite modified glassy carbon electrode was used to determine 4-aminophenol with a detection limit of 0.057 μM. researchgate.net These examples suggest that a similar modified electrode system could be developed for the sensitive and selective quantification of this compound in research samples.

Table 2: Performance of Various Electrochemical Sensors for Aminophenol and Related Compounds

| Electrode Type | Target Analyte | Technique | Linear Range | Limit of Detection (LOD) | Reference |

| MWCNT-PANI modified LIC | 4-Aminophenol | SWV | 0.1 µM - 55 µM | 0.006 µM | nih.gov |

| Graphene-Chitosan/GCE | 4-Aminophenol | DPV | 0.2 µM - 550 µM | 0.057 µM | researchgate.net |

| Fe3O4@Polypyrrole/GCE | 2-Amino-4-methylphenol | DPV | 50 nM - 450 nM | 16.5 nM | tandfonline.com |

| Nafion:Cu-MWCNTs | p-Aminophenol | CV | 0.2 µM - 1.6 µM | 90 nM | mdpi.com |

Development of Specialized Immunoassays for Research Applications Involving this compound

Immunoassays are highly specific and sensitive analytical methods based on the principle of antibody-antigen recognition. While no specific immunoassays for this compound are documented in the literature, the development of such an assay is theoretically feasible for research purposes, particularly for high-throughput screening or quantification in complex biological matrices.

Since this compound is a small molecule (a hapten), it is not immunogenic on its own. To elicit an antibody response, it would first need to be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The amino group or the phenolic ring could serve as a handle for this conjugation. The resulting hapten-carrier conjugate would then be used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies, respectively.

Once specific antibodies are generated, a competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), could be developed. In a typical competitive ELISA, a known amount of enzyme-labeled this compound would compete with the unlabeled compound in the sample for a limited number of antibody binding sites coated on a microplate. The amount of bound enzyme, and thus the signal produced, would be inversely proportional to the concentration of this compound in the sample.

The development of such an assay requires significant effort in organic synthesis for the hapten-carrier conjugate, antibody production, and assay optimization. However, the resulting method could offer exceptional specificity and sensitivity, making it a valuable tool for specific research applications.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence) for this compound in Research Samples

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and widely accessible technique for the quantification of compounds containing chromophores. The phenol ring in this compound is a strong chromophore. Phenol itself typically shows an absorption maximum (λmax) around 270-275 nm. docbrown.infobgu.ac.il The presence of substituents on the benzene (B151609) ring, such as the aminopropenyl group, will influence the exact position and intensity of this absorption band. researchgate.netnih.gov For example, studies on substituted phenols show that both the position and solvent can cause shifts in the λmax. researchgate.netresearchgate.net The absorbance of a solution of this compound at its λmax is directly proportional to its concentration, following the Beer-Lambert law. This allows for simple and rapid quantification in pure solutions or simple matrices, often used for concentration determination of stock solutions or as a detection method in HPLC.

Fluorescence Spectroscopy: Fluorescence spectroscopy is generally more sensitive and selective than UV-Vis absorption spectroscopy. Many phenolic compounds exhibit native fluorescence. The excitation of the molecule at its absorption wavelength leads to the emission of light at a longer wavelength. For instance, a spectrofluorometric method was developed for the determination of p-aminophenol as an impurity in acetaminophen (B1664979), highlighting the potential of this technique for trace-level analysis. nih.gov The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, would need to be determined for this compound. This method's applicability would depend on the compound's intrinsic fluorescence and the absence of interfering fluorescent species in the sample matrix.

Table 3: Spectroscopic Properties of Phenol and Related Compounds

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| Phenol | Water | 270 | 229 | bgu.ac.il |

| Phenolate | Water | 286 | 336 | bgu.ac.il |

| Phenol | Methanol | 272 | N/A | researchgate.net |

| 2-Aminophenol | Methanol | 278 | N/A | researchgate.net |

| 3-Nitrophenol | Not Specified | 275, 340 | N/A | docbrown.info |

Impurity Profiling and Stability Indicating Methods for this compound in Chemical Research

Impurity profiling is the identification and quantification of all potential impurities in a substance. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. ijpsr.com For this compound, this involves developing a method that can separate the intact compound from its synthesis-related impurities, and any degradants that may form under various stress conditions. jfda-online.com

The development of a stability-indicating method, typically using HPLC, begins with forced degradation studies. ijpsr.comresearchgate.net The compound is intentionally exposed to harsh conditions to generate potential degradation products. These conditions usually include:

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide. jfda-online.com

Thermal Stress: Heating the solid compound or a solution.

Photolytic Stress: Exposing the compound to UV or visible light.

The resulting stressed samples are then analyzed by a high-resolution separation technique, most commonly reversed-phase HPLC with a photodiode array (PDA) or MS detector. The goal is to develop a single chromatographic method that can resolve the main peak of this compound from all impurity and degradant peaks. researchgate.net The use of a PDA detector is advantageous as it allows for peak purity analysis, confirming that the parent peak is spectrally homogeneous and not co-eluting with any degradants. researchgate.net

Once validated, this stability-indicating method is crucial for determining the shelf-life of the compound in research settings and for ensuring the quality and purity of the material used in experiments. The impurity profile itself can also provide valuable information about the synthesis pathway and storage stability of the compound. nih.gov

Table 4: Common Stress Conditions for Forced Degradation Studies of Phenolic and Amine Compounds

| Stress Condition | Typical Reagent and Conditions | Potential Degradation Pathway | Reference |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 80°C) | Hydrolysis of labile groups | jfda-online.com |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 80°C) | Hydrolysis, rearrangement | jfda-online.com |

| Oxidation | 3% - 30% H₂O₂, room temp or heat | Oxidation of phenol and amine groups | jfda-online.comnih.gov |

| Thermal Degradation | Dry heat (e.g., 105°C) for several hours | Thermally induced decomposition | jfda-online.com |

| Photodegradation | Exposure to UV light (e.g., 254 nm) or sunlight | Photochemical reactions, polymerization | jfda-online.com |

Despite a comprehensive search for "this compound," there is currently a significant lack of specific published research available in the public domain to fully address the detailed sections and subsections of the requested article. The emerging nature of research in specialized chemical compounds means that dedicated studies on novel synthetic pathways, specific applications in material science and nanotechnology, advanced preclinical biological studies, and the identification of new therapeutic or industrial uses for "3- (1-Aminoprop-2-en-1-yl)phenol" are not yet extensively documented.

General principles and methodologies within these fields can provide a conceptual framework for potential future research directions for this compound. However, without specific studies on "this compound," a detailed and scientifically accurate article adhering strictly to the provided outline cannot be generated at this time. Further research and publication in peer-reviewed scientific literature are necessary to provide the specific data required for a comprehensive review of this particular molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.